molecular formula C10H14O2 B032082 1-(Benzyloxy)propan-2-ol CAS No. 13807-91-5

1-(Benzyloxy)propan-2-ol

Cat. No. B032082
CAS RN: 13807-91-5
M. Wt: 166.22 g/mol
InChI Key: KJBPYIUAQLPHJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(Benzyloxy)propan-2-ol involves multiple steps, including nucleophilic substitution, deprotection, Grignard reactions, and oxidation processes. One method reported the synthesis from 2-chloro-1,1-dimethoxy ethane with an overall yield of 50.4% (Shen Liqun, 2011). Another approach utilized 2-benzyloxy-1-methylpyridinium triflate for the benzylation of alcohols, converting them into benzyl ethers upon warming (Kevin W. C. Poon & G. Dudley, 2006).

Molecular Structure Analysis

The molecular structure and stereochemistry of 1-(Benzyloxy)propan-2-ol derivatives have been studied, providing insights into the compound's configuration and conformation. X-ray crystallography and Density Functional Theory (DFT) calculations have been employed to analyze the structure and binding mechanisms of derivatives, revealing detailed conformational analysis and electronic properties (W. Xu et al., 2016).

Chemical Reactions and Properties

1-(Benzyloxy)propan-2-ol undergoes various chemical reactions, including isomerization, Dieckmann condensation, saponification, and decarboxylation, to produce compounds with significant olfactory properties. These synthetic routes enable the creation of homologues with diverse chemical structures and properties (P. Kraft et al., 2010).

Physical Properties Analysis

The physical properties of 1-(Benzyloxy)propan-2-ol and its mixtures have been explored through dielectric relaxation studies, revealing interactions and behavior in various solvents. Such studies are crucial for understanding the solvent effects on the compound's behavior and for applications in reaction media optimization (T. M. Mohan et al., 2010; 2011).

Chemical Properties Analysis

The chemical properties of 1-(Benzyloxy)propan-2-ol have been characterized through its reactivity in transfer hydrogenation reactions, showing its utility in producing amines from imines with high efficiency and selectivity. This highlights the compound's role in synthetic organic chemistry as a versatile reagent (Joseph S. M. Samec & J. Bäckvall, 2002).

Scientific Research Applications

  • Antidepressants : Compounds like 1-aryloxy-3-piperidinylpropan-2-ols, similar in structure to 1-(Benzyloxy)propan-2-ol, have shown potential as new antidepressants. These compounds exhibit dual 5-HT1A receptor antagonism and serotonin reuptake inhibition properties, which could make them effective beyond selective serotonin reuptake inhibitors (SSRIs) (Takeuchi et al., 2003).

  • Beta-Blockers : Heterocyclic substituted 1-(aryloxy)-3-[(amido)alkyl]amino] propan-2-ols, which are structurally similar to 1-(Benzyloxy)propan-2-ol, have been found to be more potent beta-blockers than propranolol, with cardioselectivity demonstrated in anesthetized cats (Large & Smith, 1982).

  • Hydrogen Bonding and Thermodynamics : The interaction between propan-1-ol and alkyl benzoates, including benzyloxy groups, forms hydrogen bonds. These bonds affect the thermodynamic parameters and determine the stability of these mixtures (Mohan et al., 2011).

  • Microwave Dielectric Relaxation : Studies on the dielectric relaxation of propan-1-ol with methyl and ethyl benzoate, which are related to 1-(Benzyloxy)propan-2-ol, have been conducted. This research supports conformational analysis of these mixtures and provides insights into their molecular interactions (Mohan et al., 2010).

  • Pharmacological Derivatives : New pharmacologically valuable derivatives of 1-phenoxy-3-amino-propan-2-ol, related to 1-(Benzyloxy)propan-2-ol, have been developed. These include aldehyde condensation products and acid addition salts with potential therapeutic applications (Schenk, 2014).

  • Antimicrobial and Antioxidant Activities : Certain derivatives, like (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, have been compared to other beta-blockers in terms of antimicrobial and antioxidant activities, providing insights into their biological efficacy (Čižmáriková et al., 2020).

  • Synthesis and Catalysis : The efficient synthesis of benzyl ethers from alcohols using a stable, bench-stable pyridinium salt, and the use of copper-loaded catalysts for hydrogenation processes in continuous flow reactors, highlight the chemical versatility of these compounds (Poon & Dudley, 2006); (Paczkowski & Hölderich, 1997).

  • Transfer Hydrogenation : Ruthenium-catalyzed transfer hydrogenation of imines to amines in propan-2-ol in benzene has been shown to be highly efficient, with excellent yields. This process demonstrates the potential of these compounds in synthetic chemistry (Samec & Bäckvall, 2002).

Safety And Hazards

The safety information for “1-(Benzyloxy)propan-2-ol” indicates that it may cause serious eye irritation and may cause drowsiness or dizziness . It is recommended to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources .

properties

IUPAC Name

1-phenylmethoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBPYIUAQLPHJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347588
Record name 1-(Benzyloxy)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)propan-2-ol

CAS RN

13807-91-5
Record name 2-Propanol, 1-(phenylmethoxy)-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Benzyloxy)-2-propanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(benzyloxy)propan-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
O Henze, M Fransen, P Jonkheijm… - Journal of Polymer …, 2003 - Wiley Online Library
… KOH powder (1.29 g, 23 mmol) and 0.81 g (4.9 mmol) of 2(S)-1-benzyloxy-propan-2-ol in 20 mL of THF were stirred under argon for 1 h at 50 C; 1.47 g (2.0 mmol) of ditosylate 3 in 10 …
Number of citations: 14 onlinelibrary.wiley.com
D Tanini, A Degl'Innocenti… - European Journal of …, 2015 - Wiley Online Library
A novel approach to the synthesis of β‐substituted dialkyl diselenides and selenides is described through reaction of bis(trimethylsilyl)selenide with epoxides, thiiranes, and aziridines …
A Capperucci, P Alessandra, D Tanini - Arkivoc, 2023 - flore.unifi.it
The on-water reduction of elemental selenium promoted by rongalite (sodium hydroxymethanesulfinate)/ sodium hydroxide provided selenide anions, which led to a variety of …
Number of citations: 1 flore.unifi.it
G Mlostoń, A Capperucci, D Tanini… - European Journal of …, 2017 - Wiley Online Library
Aliphatic and aromatic thiols react smoothly with dialkyl dicyanofumarates in CH 2 Cl 2 at room temperature to give the corresponding disulfides in excellent yields. Aliphatic 1,2‐, 1,3‐, …
D Tanini, A Capperucci - Chemistry, 2020 - mdpi.com
The one-pot multistep ethyltellurenylation reaction of epoxides with elemental tellurium and lithium triethylborohydride is described. The reaction mechanism was experimentally …
Number of citations: 3 www.mdpi.com
J Zhang, S Park, S Chang - Chemical Communications, 2018 - pubs.rsc.org
We report the first diarylborane-catalysed hydrosilylation of epoxides and cyclic ethers. Mechanistic studies on the in situ generated Piers’ borane (C6F5)2BH with hydrosilanes in the …
Number of citations: 27 pubs.rsc.org
LC Barbeto - 2019 - digitalcommons.usf.edu
Infectious diseases have had an impact on populations since the beginning of humanity. Despite huge advances in the fight against these conditions, they continue to be the leading …
Number of citations: 0 digitalcommons.usf.edu
G Zhang, H Zeng, S Zheng, MC Neary, PA Dub - Iscience, 2022 - cell.com
Synthesis of branched "Markovnikov" alcohols is crucial to various chemical industries. The catalytic reduction of substituted epoxides under mild conditions is a highly attractive method …
Number of citations: 1 www.cell.com
C Cheong - 2018 - ora.ox.ac.uk
This dissertation explores how the scope of hydrogen borrowing reactions can be further expanded to use both primary and secondary alcohols to form α-, β- and α,β-branched aryl …
Number of citations: 3 ora.ox.ac.uk
SV Cuisiat - 1993 - search.proquest.com
An approach toward the synthesis of the ingenane diterpene skeleton is described. The B/C ring system was elaborated via the intermolecular thermal (6+ 4) cycloaddition between …
Number of citations: 2 search.proquest.com

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